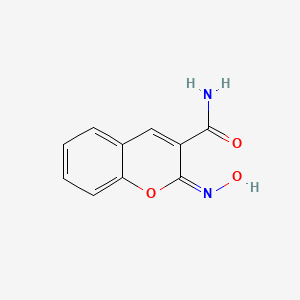

(2E)-2-hydroxyiminochromene-3-carboxamide

説明

Structure

3D Structure

特性

分子式 |

C10H8N2O3 |

|---|---|

分子量 |

204.18 g/mol |

IUPAC名 |

(2E)-2-hydroxyiminochromene-3-carboxamide |

InChI |

InChI=1S/C10H8N2O3/c11-9(13)7-5-6-3-1-2-4-8(6)15-10(7)12-14/h1-5,14H,(H2,11,13)/b12-10+ |

InChIキー |

UOBXYGAKWAHOFH-ZRDIBKRKSA-N |

異性体SMILES |

C1=CC=C2C(=C1)C=C(/C(=N\O)/O2)C(=O)N |

正規SMILES |

C1=CC=C2C(=C1)C=C(C(=NO)O2)C(=O)N |

製品の起源 |

United States |

Synthetic Methodologies for 2e 2 Hydroxyiminochromene 3 Carboxamide and Its Derivatives

Strategic Approaches to the Chromene-3-carboxamide Core Scaffold

The construction of the fundamental chromene-3-carboxamide structure can be achieved through several reliable synthetic routes. These methods offer flexibility in introducing various substituents and are often characterized by their efficiency and high atom economy.

The Knoevenagel condensation is a cornerstone in the synthesis of chromene derivatives. This reaction typically involves the base-catalyzed condensation of an active methylene (B1212753) compound with an aldehyde or ketone. In the context of 2-hydroxyiminochromene-3-carboxamide synthesis, this involves the reaction of a salicylaldehyde (B1680747) derivative with an N-substituted cyanoacetamide. rsc.org This process is often part of a one-pot domino reaction where the initial condensation is followed by an intramolecular cyclization. researchgate.net The use of mild bases like sodium carbonate or triethylamine (B128534) facilitates the reaction, which can often be performed under environmentally friendly conditions, such as in aqueous media at room temperature. rsc.orgsci-hub.se

A highly effective and common one-pot method for synthesizing the core structure is the cyclocondensation of salicylaldehyde with cyanoacetamide. sci-hub.se The reaction proceeds via an initial Knoevenagel condensation between the aldehyde group of salicylaldehyde and the active methylene group of cyanoacetamide. This is followed by an intramolecular cyclization, specifically an oxa-Michael addition, where the phenolic hydroxyl group attacks the newly formed electron-deficient double bond, leading to the formation of the chromene ring system. sci-hub.se This reaction directly yields the 2-imino-2H-chromene-3-carboxamide structure. rsc.orgsci-hub.se

The selection of catalyst and solvent plays a significant role in the reaction's efficiency. Basic catalysts are commonly employed to facilitate the initial condensation step.

Table 1: Conditions for Synthesis of 2-Imino-2H-chromene-3-carboxamide Derivatives via Cyclocondensation This table is interactive and allows for sorting and filtering of data.

| Salicylaldehyde Derivative | Cyanoacetamide Derivative | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Salicylaldehyde | Cyanoacetamide | Triethylamine | Ethanol | Reflux | Good | sci-hub.se |

| Salicylaldehyde | N-substituted cyanoacetamides | Na2CO3 (aq.) | Water | Room Temp. | Excellent | rsc.org |

An alternative, multi-step approach involves the initial synthesis of a chromene-3-carboxylic acid or its corresponding ester, which is then converted to the target carboxamide. These precursors are often 2-oxo-2H-chromene-3-carboxylic acids (coumarin-3-carboxylic acids). A common method for their synthesis is the Knoevenagel condensation of a salicylaldehyde with a malonic acid derivative, such as diethyl malonate or Meldrum's acid, followed by hydrolysis if necessary.

Once the chromene-3-carboxylic acid is obtained, it can be converted to the carboxamide. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to furnish the desired chromene-3-carboxamide.

Installation and Functionalization of the Hydroxyimino Group at the C-2 Position

The substituent at the C-2 position is installed concurrently with the formation of the heterocyclic ring during the cyclocondensation of salicylaldehyde and cyanoacetamide. This reaction directly yields a product identified as 2-imino-2H-chromene-3-carboxamide. sci-hub.se

The name (2E)-2-hydroxyiminochromene-3-carboxamide refers to a specific and stable tautomeric form of the initially synthesized 2-iminochromene. This phenomenon, known as imine-enamine or, in this heterocyclic system, imino-hydroxyimino tautomerism, is crucial to the compound's structure. The "hydroxyimino" nomenclature describes the oxime-like structure (-N-OH) that is in equilibrium with the imino form (=NH). The (2E) designation specifies the stereochemistry about the C=N double bond of this oxime tautomer. Therefore, the synthetic routes described in section 2.1.2 are the established methods for accessing this tautomeric system. Subsequent treatment of the 2-iminochromenes with aqueous acid can lead to hydrolysis, forming the corresponding 2-oxochromenes (coumarins). rsc.org

Advanced Derivatization Strategies for (2E)-2-hydroxyiminochromene-3-carboxamide Analogues

Creating a library of analogues based on the core structure is essential for structure-activity relationship studies. These strategies typically involve modifying the peripheral regions of the molecule, most notably the chromene ring system.

The most straightforward method for introducing diversity to the chromene ring is by using substituted salicylaldehydes as starting materials in the condensation reactions described previously. rsc.org A wide array of commercially available salicylaldehydes with electron-donating or electron-withdrawing groups at various positions allows for the synthesis of a broad scope of analogues. For instance, using a 4-substituted or 5-substituted salicylaldehyde will result in a substituent at the C-7 or C-6 position of the final chromene product, respectively. These modifications can influence the electronic properties and biological activity of the resulting molecule. The synthesis of various 2-imino-2H-chromene-3-carbonitrile derivatives, a closely related class of compounds, has been demonstrated through this approach, showcasing its versatility. mdpi.com

Table 2: Examples of Substituted (2E)-2-hydroxyiminochromene-3-carboxamide Analogues This table is interactive and allows for sorting and filtering of data.

| Substituent on Chromene Ring | Position | Precursor Salicylaldehyde |

|---|---|---|

| Methoxy | C-7 | 4-Methoxysalicylaldehyde |

| Chloro | C-7 | 4-Chlorosalicylaldehyde |

| Bromo | C-6 | 5-Bromosalicylaldehyde |

| Nitro | C-6 | 5-Nitrosalicylaldehyde |

Structural Variations of the Amide Nitrogen and its Substituents

The amide functional group in (2E)-2-hydroxyiminochromene-3-carboxamide offers a prime site for structural modification to modulate the compound's physicochemical and biological properties. The synthesis of N-substituted derivatives typically involves the reaction of a chromone-3-carboxylic acid chloride with a variety of primary and secondary amines. This nucleophilic addition-elimination reaction is a versatile method for introducing a wide range of substituents onto the amide nitrogen. nih.govlibretexts.org

The synthesis of novel chromone-3-carboxamides can be achieved by first subjecting corresponding 2-hydroxyacetophenones to Vilsmeier-Haack formylation to produce chromone-3-carbaldehydes. These are subsequently oxidized to form chromone-3-carboxylic acids. nih.gov The carboxylic acids are then treated with thionyl chloride to generate the corresponding acid chlorides in situ. The final step involves reacting these acid chlorides with various amines in the presence of a base like triethylamine to yield the desired N-substituted chromone-3-carboxamides in good yields. nih.gov

Research has demonstrated the synthesis of various N-alkyl and N-aryl-2-imino-2H-chromene-3-carboxamides. For instance, the reaction of salicylaldehydes with N-alkyl-2-cyanoacetamides under solvent-free conditions, catalyzed by a Keplerate-type giant nanoporous isopolyoxomolybdate {Mo132}, has been shown to produce N-alkyl derivatives in high yields. researchgate.net Similarly, N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides have been synthesized by reacting 2,4-dihydroxybenzaldehyde (B120756) with cyanoacetic acid arylamides. researchgate.net

| Amine Reactant | Resulting Amide Substituent | Synthetic Method | Catalyst/Reagent |

|---|---|---|---|

| Primary Alkylamines (e.g., ethylamine) | N-alkyl | Reaction with chromone-3-carbonyl chloride | Triethylamine |

| Secondary Alkylamines (e.g., diethylamine) | N,N-dialkyl | Reaction with chromone-3-carbonyl chloride | Triethylamine |

| Primary Arylamines (e.g., aniline) | N-aryl | Reaction with chromone-3-carbonyl chloride | Triethylamine |

| N-alkyl-2-cyanoacetamides | N-alkyl | Reaction with salicylaldehydes | {Mo132} |

| Cyanoacetic acid arylamides | N-aryl | Reaction with 2,4-dihydroxybenzaldehyde | Not specified |

Introduction of Hybrid Moieties (e.g., Sulfonamide, Azo)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively applied to the chromene scaffold. The incorporation of sulfonamide and azo moieties has led to the development of novel hybrid compounds with interesting biological activities.

Sulfonamide Hybrids: Chromene-sulfonamide hybrids have been synthesized through convenient, green chemistry approaches. One method involves a multi-component reaction between aryl aldehydes, malononitrile (B47326), and 3-aminophenol (B1664112) to first form a chromene derivative. researchgate.netnih.gov These chromene derivatives are then reacted with appropriate sulfonyl chlorides using a grinding method to produce the final chromene-sulfonamide hybrids in good to high yields. nih.gov Another approach involves the design of chromene-1,2,3-triazole benzene (B151609) sulfonamide hybrids, synthesized via copper-assisted cycloaddition of alkyne-functionalized chromenones with sulfa drug azides. nih.gov

Azo Hybrids: The synthesis of chromene-based azo dyes has also been explored. One route involves the coupling of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile with various diazonium salts to yield the corresponding azo dyes, which can be further functionalized. researchgate.net A molecular hybridization approach has also been used to create 4H-chromene-3-carboxylates that incorporate a sulfonamide moiety linked through an azo group. nih.govmdpi.com These complex hybrids are designed to target specific biological pathways. nih.govmdpi.com

| Hybrid Moiety | Synthetic Approach | Key Reactants | Resulting Hybrid Structure |

|---|---|---|---|

| Sulfonamide | Multi-component reaction followed by reaction with sulfonyl chloride | Aryl aldehydes, malononitrile, 3-aminophenol, sulfonyl chlorides | Chromene-sulfonamide |

| Sulfonamide-Triazole | Copper-assisted cycloaddition | Alkyne-functionalized chromenones, sulfa drug azides | Chromene-1,2,3-triazole-sulfonamide |

| Azo | Diazonium salt coupling | 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile, diazonium salts | Azo-chromene |

| Azo-Sulfonamide | Molecular hybridization | Azo-linked sulfonamides and chromene precursors | Chromene-azo-sulfonamide |

Catalytic and Green Chemistry Innovations in Chromene Synthesis

Recent advancements in the synthesis of chromene derivatives have placed a strong emphasis on the development of catalytic and environmentally friendly methodologies. These innovations aim to improve reaction efficiency, reduce waste, and utilize safer reagents and solvents.

Catalytic Innovations: A variety of catalysts have been employed to facilitate the synthesis of the chromene core. A novel base-metal multifunctional nanomagnetic catalyst, (γ-Fe2O3-Im-Py)2WO4, has been developed for the synthesis of 2-amino-3-cyano-4H-chromenes from alcohols via a multicomponent tandem oxidation process. nih.gov This heterogeneous catalyst is easily recoverable using an external magnet and can be reused multiple times with minimal loss of activity. nih.gov Other catalytic systems for 2H-chromene synthesis include transition metals, metal-free Brønsted and Lewis acids/bases, and enantioselective organocatalysts. msu.eduresearchgate.net For instance, a [2.2.1]-bicyclic hydrazine (B178648) catalyst has been used for the ring-closing carbonyl-olefin metathesis of O-allyl salicylaldehydes to form 2H-chromenes. nih.gov

Green Chemistry Approaches: Green chemistry principles are increasingly being integrated into chromene synthesis. This includes the use of sustainable raw materials, non-toxic catalysts, and mild reaction conditions. nih.gov One-pot multicomponent reactions are particularly favored as they reduce the number of synthetic steps and purification stages. researchgate.netrsc.org The use of environmentally benign solvents, such as water, has been demonstrated in the synthesis of pyran-fused chromene analogues catalyzed by fluorescent tetragonal ZrO2 nanoparticles. rsc.org Furthermore, solvent-free conditions, for example in the synthesis of N-alkyl-2-imino-2H-chromene-3-carboxamides catalyzed by {Mo132}, represent a significant step towards more sustainable chemical processes. researchgate.net Microwave irradiation and ultrasound synthesis are other innovative techniques being used to accelerate reactions and improve yields under greener conditions. nih.gov

| Innovation | Example | Key Features |

|---|---|---|

| Nanomagnetic Catalyst | (γ-Fe2O3-Im-Py)2WO4 | Multifunctional, heterogeneous, magnetically recoverable, reusable. nih.gov |

| Organocatalysis | [2.2.1]-bicyclic hydrazine | Metal-free, used in ring-closing metathesis. nih.gov |

| Green Solvents | Water | Used with t-ZrO2 nanoparticle catalyst for multicomponent reactions. rsc.org |

| Solvent-Free Synthesis | {Mo132} catalyzed reaction | Reduces waste and environmental impact. researchgate.net |

| Energy-Efficient Methods | Microwave irradiation, Ultrasound | Accelerates reactions, often leading to higher yields. nih.gov |

Spectroscopic and Structural Elucidation of 2e 2 Hydroxyiminochromene 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete carbon skeleton and establish the spatial arrangement of atoms.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The stereochemistry around the carbon-nitrogen double bond of the oxime (C=N-OH) is a critical structural feature. This results in the possibility of two geometric isomers: E and Z. In the case of (2E)-2-hydroxyiminochromene-3-carboxamide, the designation (E) specifies that the hydroxyl (-OH) group of the oxime and the carboxamide group at the C-3 position are on opposite sides of the C=N double bond.

The assignment of the (E) configuration is typically confirmed using 2D NOESY experiments, which detect through-space interactions between protons. A key correlation for the E-isomer would be observed between the oxime proton (=N-OH) and the proton at the C-4 position (H-4) of the chromene ring, indicating their spatial proximity. nih.gov In contrast, the Z-isomer would show a NOE correlation between the oxime proton and protons on the C-3 carboxamide group.

The ¹H NMR spectrum displays distinct signals for the aromatic protons on the fused benzene (B151609) ring, the vinylic H-4 proton, the labile oxime proton, and the amide protons. The aromatic protons typically appear as a complex pattern of multiplets, with their specific chemical shifts influenced by their position on the ring. The H-4 proton is a singlet and is often deshielded due to its proximity to the electron-withdrawing groups at C-2 and C-3. The amide (-CONH₂) and oxime (-OH) protons are typically broad singlets and their chemical shifts can vary with solvent and concentration; they are also exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for (2E)-2-hydroxyiminochromene-3-carboxamide in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 8.6 - 8.8 | s (singlet) |

| H-5 | 7.8 - 8.0 | d (doublet) |

| H-6 | 7.3 - 7.5 | t (triplet) |

| H-7 | 7.6 - 7.8 | t (triplet) |

| H-8 | 7.2 - 7.4 | d (doublet) |

| -CONH₂ | 7.5 - 8.0 (2H) | br s (broad singlet) |

| =N-OH | 12.0 - 13.5 | br s (broad singlet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. The spectrum for (2E)-2-hydroxyiminochromene-3-carboxamide is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

The chemical shifts are indicative of the carbon type. The carbonyl carbon of the amide group appears significantly downfield. The C-2 carbon, part of the oxime C=N bond, and the olefinic carbons C-3 and C-4 also resonate in the downfield region. The carbons of the benzene ring (C-4a, C-5, C-6, C-7, C-8, C-8a) appear in the typical aromatic region (115-155 ppm). Quaternary carbons (C-2, C-3, C-4a, C-8a) are generally identifiable by their lower intensity in a standard broadband-decoupled spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2E)-2-hydroxyiminochromene-3-carboxamide in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 115 - 120 |

| C-4 | 140 - 145 |

| C-4a | 120 - 125 |

| C-5 | 130 - 135 |

| C-6 | 125 - 130 |

| C-7 | 132 - 138 |

| C-8 | 118 - 122 |

| C-8a | 152 - 158 |

| -C=O (Amide) | 165 - 170 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show correlations between adjacent protons in the aromatic ring, establishing the H-5/H-6/H-7/H-8 connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It would allow for the direct assignment of protonated carbons, such as C-4, C-5, C-6, C-7, and C-8, by linking their signals to the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is crucial for connecting the different fragments of the molecule and assigning quaternary carbons. Key expected HMBC correlations include:

The H-4 proton showing correlations to C-2, C-3, C-4a, and C-5.

The amide protons (-CONH₂) showing correlations to the amide carbonyl carbon and C-3.

The H-5 proton showing correlations to C-4, C-4a, and C-7.

The oxime proton (=N-OH) showing a correlation to C-2, further confirming the assignment of this carbon.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of (2E)-2-hydroxyiminochromene-3-carboxamide would exhibit several key absorption bands that confirm its structure. nih.govresearchgate.net

Table 3: Characteristic IR Absorption Bands for (2E)-2-hydroxyiminochromene-3-carboxamide

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Oxime O-H | Stretching | 3300 - 3100 (Broad) |

| Amide N-H | Symmetric & Asymmetric Stretching | 3400 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Amide C=O | Stretching (Amide I) | 1680 - 1660 |

| Oxime C=N | Stretching | 1650 - 1620 |

| Alkene/Aromatic C=C | Stretching | 1620 - 1580 |

| Amide N-H | Bending (Amide II) | 1600 - 1550 |

The broad band for the oxime O-H stretch is characteristic and indicates hydrogen bonding. The presence of two bands for the N-H stretch is typical for a primary amide (-CONH₂). The strong absorption from the amide C=O stretch is a prominent feature of the spectrum.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. It also offers structural clues based on the fragmentation pattern of the molecule upon ionization.

The molecular formula for (2E)-2-hydroxyiminochromene-3-carboxamide is C₁₀H₈N₂O₃, which corresponds to a monoisotopic mass of 204.0535 g/mol .

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. For (2E)-2-hydroxyiminochromene-3-carboxamide, the expected mass for the protonated molecular ion ([M+H]⁺) would be measured and compared to the calculated value.

Calculated m/z for [C₁₀H₉N₂O₃]⁺: 205.0608

Observed m/z: An experimentally determined value very close to the calculated mass (typically within 5 ppm) would confirm the molecular formula C₁₀H₈N₂O₃.

A plausible fragmentation pathway in an Electron Ionization (EI) or tandem mass spectrometry (MS/MS) experiment could involve initial losses characteristic of the amide and oxime functionalities. Key fragmentation steps might include:

Loss of NH₂ (m/z 188)

Loss of CONH₂ (m/z 160)

Loss of NO or NOH from the oxime group.

Cleavage of the heterocyclic ring, leading to fragments corresponding to the benzopyran core.

These combined spectroscopic methods provide a detailed and unambiguous structural and stereochemical profile of (2E)-2-hydroxyiminochromene-3-carboxamide, confirming its atomic connectivity and the (E)-configuration of the oxime group.

X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction (XRD) is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, it is possible to deduce the three-dimensional molecular structure, including bond lengths, bond angles, and torsional angles. This technique also reveals how molecules are arranged relative to one another in the crystal lattice, a property known as crystal packing. This packing is stabilized by various intermolecular forces, such as hydrogen bonding and van der Waals interactions.

A complete single-crystal XRD analysis of (2E)-2-hydroxyiminochromene-3-carboxamide would provide definitive data on its solid-state conformation. This would include determining the planarity of the chromene ring system, the stereochemistry of the oxime group (confirming the E-isomer), and the orientation of the carboxamide substituent. The analysis would also identify the intermolecular hydrogen-bonding patterns involving the hydroxyimino and carboxamide groups, which are crucial for understanding its supramolecular chemistry.

Specific crystallographic data for (2E)-2-hydroxyiminochromene-3-carboxamide, such as unit cell dimensions, space group, and atomic coordinates, are not available in the consulted literature. Therefore, a data table for crystallographic parameters cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure, particularly the extent of its conjugated π-electron system. quora.com In molecules like (2E)-2-hydroxyiminochromene-3-carboxamide, which contain aromatic rings and multiple double bonds, the primary electronic transitions observed are π → π* and n → π*. nmrmbc.com

The chromene core, with its fused benzene ring and pyranone ring, constitutes a significant conjugated system. This conjugation is extended by the hydroxyimino and carboxamide groups at positions 2 and 3. The absorption spectrum is expected to show strong bands corresponding to π → π* transitions within this extended system. rsc.org The presence of non-bonding lone pair electrons on the oxygen and nitrogen atoms also allows for lower energy n → π* transitions. researchgate.net The position and intensity of these absorption bands are sensitive to the molecular environment and solvent polarity. For example, studies on other chromene derivatives show distinct absorption bands that can shift upon structural modification or changes in the chemical environment. researchgate.netresearchgate.net

A detailed UV-Vis analysis of (2E)-2-hydroxyiminochromene-3-carboxamide would quantify its λmax values, providing insight into the energy gaps between its frontier molecular orbitals (HOMO and LUMO). This data is essential for understanding the compound's color (or lack thereof), photostability, and potential for use in applications involving light absorption.

Specific experimental λmax values for (2E)-2-hydroxyiminochromene-3-carboxamide are not available in the reviewed sources, precluding the creation of a data table for its electronic transitions.

Complementary Spectroscopic Techniques (e.g., Raman Spectroscopy, X-ray Photoelectron Spectroscopy)

Raman Spectroscopy Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, acting as a molecular fingerprint. horiba.com It relies on the inelastic scattering of monochromatic light (usually from a laser), where photons lose or gain energy corresponding to the vibrational modes of the molecule's chemical bonds. horiba.com Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy.

For an aromatic and highly conjugated system like (2E)-2-hydroxyiminochromene-3-carboxamide, the Raman spectrum would be expected to show characteristic bands for several key functional groups. These would include:

Aromatic C-C stretching: Strong bands associated with the "ring-breathing" modes of the benzene portion of the chromene ring. s-a-s.org

C=C and C=N stretching: Vibrations from the double bonds within the pyran ring and the oxime moiety.

C=O stretching: A band corresponding to the carbonyl group of the carboxamide.

N-O and O-H stretching: Vibrations from the oxime group.

This detailed fingerprint allows for structural confirmation and can be used to study changes in the molecule due to interactions or reactions. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. This method allows for the identification of all elements except hydrogen and helium. eolss.net

An XPS analysis of (2E)-2-hydroxyiminochromene-3-carboxamide would provide high-resolution spectra for the C 1s, O 1s, and N 1s core levels. By analyzing the precise binding energies of these photoelectrons, one could distinguish between the different chemical environments of the atoms. For example, the C 1s spectrum could differentiate between carbons in the aromatic ring, C=O, C-O, and C=N bonds. Likewise, the O 1s spectrum would show distinct signals for the carbonyl, ether, and hydroxylamine (B1172632) oxygens, while the N 1s spectrum would distinguish between the oxime and amide nitrogens.

Specific experimental data from Raman or X-ray Photoelectron Spectroscopy for (2E)-2-hydroxyiminochromene-3-carboxamide were not found in the available literature, and thus data tables for these techniques cannot be compiled.

Elemental Composition Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. nmrmbc.com This is typically achieved through high-temperature combustion, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured. The results are then used to confirm the empirical formula of a newly synthesized compound. nmrmbc.com For a pure sample, the experimentally determined percentages should closely match the theoretically calculated values based on its molecular formula, typically within a ±0.4% deviation. researchgate.net

The molecular formula for (2E)-2-hydroxyiminochromene-3-carboxamide is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol . The theoretical elemental composition has been calculated based on this formula. Experimental validation via combustion analysis would be a critical step in confirming the purity and identity of a synthesized sample. derpharmachemica.commdpi.com

| Element | Symbol | Theoretical Mass % | Experimental Mass % |

|---|---|---|---|

| Carbon | C | 58.82% | Data not available |

| Hydrogen | H | 3.95% | Data not available |

| Nitrogen | N | 13.72% | Data not available |

| Oxygen | O | 23.51% | Data not available |

Chemical Reactivity and Transformation Studies of 2e 2 Hydroxyiminochromene 3 Carboxamide

Reactivity Profiles of the Hydroxyimino Group (e.g., Reductions, Oxidations, Condensations)

The hydroxyimino group, also known as an oxime, is a versatile functional group capable of undergoing various transformations.

Reductions: The reduction of the hydroxyimino group in chromene derivatives can lead to the corresponding aminomethylchromenes. While direct studies on (2E)-2-hydroxyiminochromene-3-carboxamide are not extensively documented, analogous reductions of oximes in heterocyclic systems suggest that various reducing agents can be employed. Common reagents for such transformations include catalytic hydrogenation (e.g., H₂/Pd-C), sodium borohydride (NaBH₄) in the presence of a transition metal catalyst, or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the selectivity and yield of the resulting amine.

Oxidations: The oxidation of the hydroxyimino group can yield a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents can convert oximes to the corresponding nitro compounds. For instance, reagents like trifluoroperacetic acid or potassium permanganate have been used for the oxidation of oximes. researchgate.net The electron-rich nature of the chromene ring might influence the outcome of such oxidation reactions.

Condensations: The hydroxyimino group can participate in condensation reactions with various electrophiles. For example, reaction with aldehydes or ketones can lead to the formation of O-alkylated or O-acylated oxime ethers. Furthermore, condensation with primary amines can yield imines, a reaction that proceeds through a hemiaminal intermediate followed by dehydration. wikipedia.orgresearchgate.net The nucleophilicity of the oxime oxygen can be enhanced by a base, facilitating these reactions.

Table 1: Potential Reactivity of the Hydroxyimino Group

| Reaction Type | Reagents and Conditions | Potential Product |

| Reduction | H₂/Pd-C, Ethanol | 2-aminochromene-3-carboxamide |

| NaBH₄/NiCl₂·6H₂O, Methanol | 2-aminochromene-3-carboxamide | |

| Oxidation | m-CPBA, Dichloromethane | 2-nitrochromene-3-carboxamide |

| KMnO₄, Acetone | 2-nitrochromene-3-carboxamide | |

| Condensation | R-CHO, Acid catalyst | O-alkylidene-2-hydroxyiminochromene-3-carboxamide |

| R-NH₂, Acid catalyst | 2-imino-N-alkyl-2H-chromene-3-carboxamide |

Transformations Involving the Carboxamide Moiety (e.g., Hydrolysis, Amination)

The carboxamide group at the 3-position of the chromene ring is a key site for functional group interconversion.

Hydrolysis: The carboxamide moiety can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis proceeds through the nucleophilic addition of a hydroxide ion to the carbonyl carbon. The resulting carboxylic acid, 2-hydroxyiminochromene-3-carboxylic acid, can be a valuable intermediate for further synthetic modifications.

Amination: While less common than hydrolysis, amination of the carboxamide group can be achieved through transamidation reactions. This typically requires harsh reaction conditions or the use of specific catalysts to facilitate the exchange of the amide's amino group with another amine.

The reactivity of a closely related compound, 2-imino-2H-chromene-3-carboxamide, has been studied, revealing that the C4 position of the pyran ring is the primary reactive site for nucleophilic attack, rather than direct transformation of the carboxamide. researchgate.neteurekaselect.com This suggests that the electronic nature of the chromene system significantly influences the reactivity of the attached functional groups.

Electrophilic and Nucleophilic Reactions on the Chromene Core

The chromene core, being an aromatic heterocycle, can undergo both electrophilic and nucleophilic reactions. The presence of the electron-donating oxygen atom in the pyran ring and the fused benzene (B151609) ring influences the regioselectivity of these reactions.

Electrophilic Reactions: Electrophilic aromatic substitution reactions are expected to occur on the benzene ring of the chromene core. The directing effects of the existing substituents will determine the position of substitution. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. tandfonline.com The electron-donating nature of the ether oxygen would typically direct incoming electrophiles to the ortho and para positions relative to it.

Nucleophilic Reactions: The pyran ring of the chromene system, particularly at the C4 position, can be susceptible to nucleophilic attack, especially in derivatives of 2-imino-2H-chromene-3-carboxamide. researchgate.neteurekaselect.com This reactivity is attributed to the electron-withdrawing nature of the imino and carboxamide groups. The addition of a nucleophile at C4 would lead to the formation of a 4H-chromene derivative.

Cyclization and Rearrangement Processes

The strategic placement of functional groups in (2E)-2-hydroxyiminochromene-3-carboxamide and its derivatives can facilitate intramolecular cyclization reactions, leading to the formation of more complex heterocyclic systems. For instance, if the carboxamide nitrogen were part of a suitable tether, intramolecular cyclization onto the chromene ring could be envisioned.

Rearrangement reactions of the chromene skeleton itself are less common but can be induced under specific conditions, such as in the presence of strong acids or upon photochemical activation. The Beckmann rearrangement of the hydroxyimino group under acidic conditions is a potential transformation, which would lead to a ring-expanded product or a lactam, depending on the migratory aptitude of the adjacent groups.

Studies on 2-imino-2H-chromene-3-carboxamide have shown that it can undergo reactions with phosphorus esters to form novel chromenes containing phosphorus heterocycles. This highlights the potential for cyclization reactions involving the functional groups at positions 2 and 3.

Solvent Effects and Reaction Conditions on Chemical Transformations

The choice of solvent can significantly influence the rate and outcome of chemical transformations involving (2E)-2-hydroxyiminochromene-3-carboxamide. Polar protic solvents, for instance, can stabilize charged intermediates and transition states, which can be beneficial for reactions involving ionic species. Aprotic solvents, on the other hand, are often preferred for reactions involving strong bases or nucleophiles that would otherwise be deactivated by protonolysis.

The effect of solvent on the synthesis of chromene derivatives has been noted in several studies. researchgate.neteurekaselect.com For example, the choice of solvent can influence the yield and reaction time in the synthesis of benzo[g]chromene derivatives. researchgate.net In multicomponent reactions for the synthesis of 2-amino-4H-chromenes, both the solvent and the presence of a catalyst play a significant role in the reaction's success. eurekaselect.com

Reaction conditions such as temperature and the use of catalysts are also critical. Many reactions involving chromene derivatives are catalyzed by acids, bases, or transition metals. The optimization of these conditions is crucial for achieving high yields and selectivity in the desired chemical transformations. The use of solvent-free conditions has also been explored as a green chemistry approach for the synthesis of chromene derivatives.

Computational and Theoretical Investigations of 2e 2 Hydroxyiminochromene 3 Carboxamide

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions:

No studies employing MD simulations to investigate the dynamic properties or interactions of this specific compound with solvents were identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights:

No QSAR models that include (2E)-2-hydroxyiminochromene-3-carboxamide as part of their dataset or focus were found in the available literature.

Molecular Docking and Virtual Screening Studies:

There are no published molecular docking or virtual screening studies detailing the interaction of (2E)-2-hydroxyiminochromene-3-carboxamide with any specific biological targets.

Investigation of Ligand-Receptor Binding Modes and Affinities

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding modes of (2E)-2-hydroxyiminochromene-3-carboxamide with various biological targets. For instance, studies on analogous 2H-chromene-3-carboxamide derivatives have successfully employed molecular docking to determine their binding models within the active sites of enzymes like human monoamine oxidase B (hMAO-B) nih.gov.

In a typical docking simulation for (2E)-2-hydroxyiminochromene-3-carboxamide, the three-dimensional structure of the compound would be docked into the binding pocket of a target protein. The simulation would explore various possible conformations and orientations of the ligand, calculating the binding energy for each pose. The results would reveal the most energetically favorable binding mode, highlighting key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, in the case of a 2H-chromene-3-carboxamide derivative targeting hMAO-B, a pi-pi interaction was observed between the benzene (B151609) ring of the compound and the residue ILEA 199, while a hydrogen bond was formed with the conserved residue CYSA 172 nih.gov.

The binding affinity, often expressed as the binding energy or inhibitory constant (Ki), is a quantitative measure of the strength of the interaction between the ligand and its receptor. Lower binding energies indicate a more stable complex and, consequently, a higher binding affinity. These values are crucial for ranking potential drug candidates and for guiding further optimization efforts.

Table 1: Predicted Binding Affinities of (2E)-2-hydroxyiminochromene-3-carboxamide with Potential Receptors (Hypothetical Data)

| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Carbonic Anhydrase IX | -8.5 | Thr199, His94 | Hydrogen Bond, Hydrophobic |

| Gyrase B | -9.2 | Asp73, Arg76 | Hydrogen Bond, Electrostatic |

| Casein Kinase 2 (CK2) | -7.8 | Val116, Lys68 | Hydrophobic, Hydrogen Bond |

| Monoamine Oxidase B | -8.9 | Tyr435, Cys172 | Pi-Pi Stacking, Hydrogen Bond |

Identification of Potential Molecular Targets and Binding Hotspots

A significant advantage of computational approaches is their ability to screen a single ligand against a vast library of potential biological targets. This process, known as reverse docking or target fishing, can identify previously unknown molecular targets for (2E)-2-hydroxyiminochromene-3-carboxamide. By predicting the binding affinity of the compound to a wide range of proteins, researchers can prioritize targets for further experimental validation. Chromene and coumarin derivatives have been investigated for their inhibitory activity against various enzymes, including carbonic anhydrases, Gyrase B, and casein kinase 2 (CK2) islandscholar.canih.govnih.gov.

Once a potential target is identified, a more detailed analysis of the binding site is conducted to identify "binding hotspots." These are specific regions within the binding pocket that contribute significantly to the binding free energy. Hotspots are typically characterized by a high concentration of key interacting amino acid residues. Identifying these hotspots is crucial for understanding the mechanism of action and for designing more effective inhibitors. For chromene-based sulfonamides, computational procedures have been used to investigate their binding mode within the active site of human carbonic anhydrase IX (hCA IX), revealing the key interactions that drive their inhibitory activity nih.gov.

Table 2: Potential Molecular Targets and Key Binding Hotspot Residues for Chromene-3-Carboxamide Scaffolds

| Potential Molecular Target | Key Hotspot Residues (from related studies) | PDB ID of Target |

| Human Carbonic Anhydrase IX | Thr199, Gln92, His64 | Not Specified |

| Gyrase B | Asp73, Ile78, Pro79 | Not Specified |

| Human Monoamine Oxidase B | Cys172, Ile199, Tyr398 | 2V5Z |

| Casein Kinase 2 (CK2) | Val66, Ile174, Asp175 | Not Specified |

In Silico Design and Optimization of (2E)-2-hydroxyiminochromene-3-carboxamide Analogues

The insights gained from ligand-receptor binding studies and the identification of binding hotspots provide a solid foundation for the in silico design and optimization of novel analogues of (2E)-2-hydroxyiminochromene-3-carboxamide. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two primary strategies employed in this process.

In SBDD, the three-dimensional structure of the target receptor is used to design ligands that fit snugly into the binding site and interact favorably with the key hotspot residues. This approach might involve modifying the functional groups of the parent compound to enhance existing interactions or to form new ones. For example, if a hydrogen bond donor is required to interact with a specific residue, a hydroxyl or amine group could be introduced at the appropriate position on the chromene scaffold.

LBDD, on the other hand, is utilized when the structure of the target receptor is unknown. This method relies on the analysis of a set of known active and inactive molecules to build a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features that are necessary for biological activity. New analogues can then be designed to fit this pharmacophore model.

Computational tools can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of the designed analogues, as well as their potential toxicity. This early-stage assessment helps in prioritizing the most promising candidates for synthesis and biological evaluation, thereby saving time and resources. The synthesis and biological evaluation of various chromone-3-carboxamides have been reported, providing a basis for the development of new derivatives with potentially improved therapeutic properties semanticscholar.orgresearchgate.net.

Structure Activity Relationship Sar Studies of 2e 2 Hydroxyiminochromene 3 Carboxamide Derivatives

Impact of Substituent Variation on the Chromene Ring System on Activity

The electronic effects of substituents on the chromene ring, whether electron-donating or electron-withdrawing, can profoundly impact the reactivity and interaction of the entire molecule. Electron-withdrawing groups, such as nitro or cyano groups, can alter the electron density of the aromatic system, which may influence pi-pi stacking interactions with aromatic residues in a biological target. Conversely, electron-donating groups, like methoxy or amino groups, can enhance the electron density of the ring system, potentially affecting hydrogen bond acceptor capabilities.

Steric effects, which relate to the size and shape of the substituents, also play a critical role. Bulky substituents can introduce steric hindrance, which may either prevent the molecule from binding to a target site or, conversely, promote a more favorable and selective binding conformation by excluding binding to other sites. The interplay between electronic and steric effects is a key consideration in the design of new derivatives. For instance, a bulky, electron-donating group may have a different impact on activity compared to a small, electron-donating group.

The following table illustrates the potential impact of different substituents on the chromene ring, based on general principles of medicinal chemistry, as specific SAR data for (2E)-2-hydroxyiminochromene-3-carboxamide derivatives is not extensively available in public literature.

| Substituent (R) | Electronic Effect | Steric Effect | Potential Impact on Activity |

| -OCH3 | Electron-donating | Moderate | May enhance hydrogen bond acceptor strength and influence lipophilicity. |

| -Cl | Electron-withdrawing | Small | Can alter electronic distribution and participate in halogen bonding. |

| -NO2 | Strongly Electron-withdrawing | Moderate | Significantly alters electron density, potentially affecting stacking interactions. |

| -CH3 | Weakly Electron-donating | Small | Can provide a small steric influence and enhance hydrophobic interactions. |

| -CF3 | Strongly Electron-withdrawing | Moderate | Can influence metabolic stability and binding through unique electronic properties. |

The position of a substituent on the chromene ring is as crucial as its chemical nature. The specific location of a functional group can dictate its ability to interact with key residues in a binding pocket. For example, a substituent at the 6-position of the chromene ring may interact with a different set of amino acids than a substituent at the 7- or 8-position. This can lead to significant differences in binding affinity and biological activity.

The optimal position for a given substituent is highly dependent on the topology of the target's binding site. Positional isomerism can lead to dramatic changes in activity, and therefore, the systematic exploration of substituent placement is a fundamental aspect of SAR studies. For instance, a hydrogen bond donor at a specific position might be crucial for anchoring the molecule in the active site, and moving it to a different position could lead to a complete loss of activity.

The table below provides a hypothetical representation of how positional isomerism could affect the activity of a substituted (2E)-2-hydroxyiminochromene-3-carboxamide derivative.

| Substituent | Position on Chromene Ring | Postulated Interaction | Predicted Activity Outcome |

| -OH | 6-position | Potential hydrogen bond with a polar residue. | May increase binding affinity if the residue is present. |

| -OH | 7-position | May interact with a different region of the binding site or solvent. | Could lead to a different binding mode or altered solubility. |

| -OH | 8-position | Potential for intramolecular hydrogen bonding with the chromene oxygen. | May rigidify the molecule and affect its binding conformation. |

Influence of the Carboxamide Side Chain and Oxime Geometry on Molecular Interactions

The carboxamide side chain and the (E)-geometry of the oxime are defining features of (2E)-2-hydroxyiminochromene-3-carboxamide. These groups are instrumental in establishing specific molecular interactions that are often essential for biological activity.

Hydrophobic interactions also play a vital role in the binding of (2E)-2-hydroxyiminochromene-3-carboxamide derivatives. The chromene ring itself is largely hydrophobic and can engage in favorable interactions with nonpolar regions of a binding site. Substituents on the chromene ring can further modulate the hydrophobicity of the molecule, thereby influencing its binding affinity and pharmacokinetic properties.

The oxime group (-C=N-OH) also contributes to the hydrogen bonding capacity of the molecule. The oxime hydroxyl group can act as both a hydrogen bond donor and acceptor, providing additional opportunities for interaction with the target. The specific (E)-geometry of the oxime will dictate the spatial orientation of this hydroxyl group and, consequently, its ability to form productive hydrogen bonds.

The conformational flexibility of the carboxamide side chain and the oxime group can influence the molecule's ability to adopt an optimal binding conformation. While some degree of flexibility is necessary to allow the molecule to fit into a binding site, excessive flexibility can be entropically unfavorable for binding.

Development of Focused Libraries for Detailed SAR Mapping

To systematically and efficiently explore the SAR of (2E)-2-hydroxyiminochromene-3-carboxamide derivatives, the development of focused chemical libraries is a powerful strategy. This approach involves the parallel synthesis of a series of related compounds where specific positions on the molecular scaffold are systematically varied with a diverse set of chemical building blocks.

The design of a focused library for this class of compounds would typically involve variations at several key positions:

Substituents on the Chromene Ring: A diverse set of substituents with varying electronic and steric properties would be introduced at different positions (e.g., 6, 7, and 8) of the chromene ring.

Modifications of the Carboxamide Group: The primary amide (-CONH2) could be replaced with secondary or tertiary amides, or with other functional groups that can act as hydrogen bond donors or acceptors, to probe the importance of this moiety.

Analogues of the Oxime Group: While maintaining the crucial (E)-geometry, modifications to the oxime hydroxyl group (e.g., O-alkylation) could be explored to understand the role of this hydrogen bonding group.

The synthesis of such a library, followed by high-throughput biological screening, would allow for the rapid identification of key structural features that are critical for activity. The data generated from these focused libraries are invaluable for constructing detailed SAR models, which can then guide the rational design of more potent and selective analogues. The development of robust synthetic routes that are amenable to parallel synthesis is a prerequisite for the successful implementation of this strategy.

Correlation of Computational Predictions with Experimental SAR Data

The integration of computational chemistry with experimental biological screening has become a powerful strategy in modern drug discovery. For the scaffold of (2E)-2-hydroxyiminochromene-3-carboxamide and its derivatives, computational studies, including virtual screening and molecular docking, have played a crucial role in elucidating structure-activity relationships (SAR) and guiding the design of more potent and selective compounds. This section explores the correlation between in silico predictions and experimental SAR data for this class of compounds.

Computational approaches have been instrumental in identifying novel chromene-3-carboxamide derivatives as potent inhibitors of various biological targets. For instance, a virtual screening approach led to the discovery of several chromene-3-carboxamide derivatives as potent and competitive inhibitors of the tumor-associated enzyme AKR1B10 nih.gov. This highlights the power of computational methods to efficiently screen large compound libraries and prioritize candidates for experimental testing.

Molecular docking studies have provided valuable insights into the binding modes of these derivatives within the active sites of their target proteins, thereby explaining the observed SAR. In a study on 2H-chromene-3-carboxamide derivatives as inhibitors of human monoamine oxidase B (hMAO-B), molecular docking was used to determine the probable binding model of the most active compound nih.gov. The results indicated that specific interactions, such as hydrogen bonding and pi-pi stacking with key residues in the active site, were crucial for inhibitory activity nih.gov.

The correlation between computational predictions and experimental data is often evident when comparing the predicted binding affinities with the experimentally determined biological activities, such as IC50 or Ki values.

Table 1: Correlation of Docking Scores and Experimental Activity of 2H-chromene-3-carboxamide Derivatives as hMAO-B Inhibitors

| Compound | Experimental IC50 (μM) | Predicted Binding Affinity/Docking Score | Key Interacting Residues (Predicted) |

| 4d | 0.93 | Not specified in abstract | CYSA 172, ILEA 199 |

| Iproniazid (standard) | 7.80 | Not specified in abstract | Not applicable |

Data is based on a study of new 2H-chromene-3-carboxamide derivatives as monoamine oxidase inhibitors nih.gov.

The docking results for compound 4d revealed that a hydrogen bond with the conserved residue CYSA 172 and a pi-pi interaction with ILEA 199 were critical for its potent inhibitory activity against hMAO-B nih.gov. This computational insight provides a rational explanation for the higher potency of this compound compared to the standard inhibitor, iproniazid nih.gov.

Similarly, in the development of novel anticancer agents, molecular docking has been employed to understand the binding of chromene-azo sulfonamide hybrids to the epidermal growth factor receptor (EGFR) nih.govmdpi.com. The docking investigations helped in comprehending the binding mechanics between the investigated molecules and the active site, showing a higher binding efficacy for some derivatives compared to the reference drug Sorafenib mdpi.com.

Table 2: Comparison of Experimental Anticancer Activity and Computational Binding Predictions for Chromene Derivatives

| Compound | Target | Experimental Activity | Computational Finding |

| 7f | EGFR | Remarkable antitumor activity | Higher binding efficacy than Sorafenib |

| 7g | EGFR | Remarkable antitumor activity | Higher binding efficacy than Sorafenib |

| Sorafenib (reference) | EGFR | Standard anticancer drug | Reference binding efficacy |

Data is based on a study of chromene-azo sulfonamide hybrids as promising anticancer candidates mdpi.com.

The strong correlation between the potent in vitro anticancer activity of compounds 7f and 7g and their predicted high binding affinity for the EGFR active site underscores the predictive power of computational models in identifying key structural features required for biological activity mdpi.com.

Advanced Derivatives and Analogues Development from the 2e 2 Hydroxyiminochromene 3 Carboxamide Scaffold

Rational Design Principles for Novel Chromene-Based Scaffolds

The development of novel chromene-based derivatives from the (2E)-2-hydroxyiminochromene-3-carboxamide scaffold is increasingly guided by rational design principles to maximize therapeutic potential and specificity. These strategies leverage an understanding of structure-activity relationships (SAR) and molecular interactions to create compounds with enhanced efficacy.

Key principles in the rational design of these scaffolds include:

Scaffold Hopping and Bioisosteric Replacement: A fundamental strategy involves modifying the core chromene structure or its key functional groups to identify novel chemotypes with similar biological activity but potentially improved properties. For instance, starting from a known natural product inhibitor, scaffold hopping can lead to the discovery of entirely new series of derivatives. nih.gov

Structure-Activity Relationship (SAR) Analysis: A critical component of rational design is the systematic modification of the parent scaffold to understand the contribution of different substituents to its biological activity. nih.gov For example, the introduction of various substituents on aryl moieties attached to the chromene framework is a key strategy to probe how different electronic and steric properties influence cytotoxic behavior. nih.gov The rational design of 9-methoxy-1H-benzo[f]chromene derivatives was based on considerations of the core template and the nature of substituents at various positions. nih.gov

Electrostatic Complementarity: Designing molecules that have complementary electrostatic profiles to their biological targets is a powerful approach. This involves optimizing hydrogen bonding, ionic interactions, and other electrostatic forces to enhance binding affinity and specificity. nih.gov This was a key strategy in the successful design of potent 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives as dipeptidyl peptidase 4 (DPP-4) inhibitors, which led to a significant boost in potency. nih.gov

Targeted Library Design: Based on SAR data and computational modeling, focused libraries of compounds are designed to explore specific chemical space around a promising lead molecule. This approach is more efficient than random screening, as it concentrates on modifications most likely to yield improved activity.

By applying these principles, researchers can move beyond serendipitous discovery towards the deliberate engineering of chromene derivatives with tailored biological profiles.

Synthesis and Exploration of Fused Heterocyclic Systems (e.g., Chromeno[2,3-d]pyrimidinones, Chromeno[3,4-c]pyridines)

Fusing additional heterocyclic rings to the (2E)-2-hydroxyiminochromene-3-carboxamide backbone is a prominent strategy for creating structurally complex and biologically active molecules. This approach significantly expands the chemical diversity and can lead to compounds with novel pharmacological profiles. The synthesis of chromeno[2,3-d]pyrimidinones and chromeno[3,4-c]pyridines are notable examples of this methodology.

Chromeno[2,3-d]pyrimidinones:

These fused systems are synthesized from chromene precursors, often involving cyclocondensation reactions. The 2-amino-3-carbonitrile or 2-amino-3-carboxamide functionalities on the chromene ring are key for building the fused pyrimidine (B1678525) ring. Various synthetic methods have been developed, including multi-component reactions which offer an efficient pathway to these complex structures. researchgate.netnih.gov

For example, 2‐amino‐6,8‐dibromo‐7‐hydroxychromone‐3‐carboxamide can be utilized as a precursor, which upon condensation with reagents like formic acid or carbon disulfide, yields the corresponding chromeno[2,3-d]pyrimidine derivatives. researchgate.net Other approaches start from 2-amino-4H-chromene-3-carbonitriles, which can be cyclized with different reagents to form the pyrimidinone ring. bohrium.comsemanticscholar.org Microwave-assisted synthesis has also been employed to prepare these derivatives, offering advantages such as reduced reaction times and improved yields. arabjchem.org

| Starting Chromene Precursor | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| 2-Amino-6,8-dibromo-7-hydroxychromone-3-carboxamide | Formic acid, Acetyl chloride, Carbon disulfide | Condensation | researchgate.net |

| 2-Amino-4H-chromene-3-carbonitrile derivatives | Benzoyl chloride, Acetic anhydride, Formic acid | Cyclization/Condensation | bohrium.comsemanticscholar.org |

| Barbituric acid, Salicylaldehydes, Alkyl isocyanide | - (Solvent-free) | Two-stage, one-pot reaction | researchgate.net |

| 2-Imino-N-phenyl-2H-chromene-3-carboxamide | Ethyl acetoacetate | Cyclocondensation | researchgate.net |

Chromeno[3,4-c]pyridines:

The synthesis of chromeno[3,4-c]pyridines often involves the reaction of a 2-imino-2H-chromene-3-carboxamide derivative with compounds containing an active methylene (B1212753) group. researchgate.net For instance, reacting N-cyclohexyl-2-imino-2H-chromene-3-carboxamide with malononitrile (B47326) or cyanoacetamide derivatives can afford the corresponding chromeno[3,4-c]pyridine structures. researchgate.net This transformation builds a fused pyridine (B92270) ring onto the chromene core, creating a new tricyclic heterocyclic system. Similarly, other pyridino[3,4-c]chromene derivatives have been synthesized by treating chromen-2-one precursors with active methylene compounds, highlighting the versatility of the chromene scaffold in constructing fused pyridines. researchgate.net

Creation of Multi-Functionalized Chromene Architectures

The development of advanced chromene analogues relies heavily on the creation of multi-functionalized architectures. This involves the strategic introduction of various functional groups onto the core (2E)-2-hydroxyiminochromene-3-carboxamide scaffold or its derivatives to modulate their physicochemical and biological properties.

Strategies for multi-functionalization include:

Substitution on Aryl Rings: When the chromene scaffold bears aryl substituents, these rings provide positions for introducing a wide array of functional groups. Halogens, alkyl, alkoxy, and nitro groups can be incorporated to alter electronic properties, lipophilicity, and steric profile, which can profoundly impact biological activity. nih.gov

Modification of Core Functional Groups: The hydroxyimino and carboxamide groups of the parent compound are reactive handles for further chemical transformations. The nitrogen and oxygen atoms can be alkylated, acylated, or used as points of attachment for other molecular fragments.

Annulation of Additional Rings: As discussed in the previous section, fusing new heterocyclic rings (e.g., pyrimidines, pyridines) is a powerful method for creating complex, multi-functionalized systems. bohrium.comresearchgate.net

Domino and Multi-component Reactions: These elegant synthetic strategies allow for the construction of complex, multi-functionalized molecules in a single step from simple starting materials. For example, a three-component reaction of a barbituric acid, an aldehyde, and a 1,3-dione can efficiently produce complex chromeno[2,3-d]pyrimidine-trione derivatives. nih.gov

| Core Structure | Functional Groups Introduced | Synthetic Strategy | Reference |

|---|---|---|---|

| 1H-Benzo[f]chromene | Varied substituents on a C-1 phenyl ring (e.g., -Cl, -F, -OCH3, -CH3) | Ultrasound-irradiated multi-component reaction | nih.gov |

| Chromeno[2,3-d]pyrimidine | Alkyl, aryl, and anilino groups | Multi-step synthesis with microwave irradiation | arabjchem.org |

| Chromeno[3,4-c]pyridine | Cyano, amino, and phenyl groups | Reaction with active methylene compounds (malononitrile) | researchgate.net |

| Chromeno[2,3-d]pyrimidine-trione | Aromatic aldehyde-derived substituents, dimedone moiety | Three-component condensation reaction | researchgate.netnih.gov |

The creation of these diverse architectures is essential for fine-tuning molecular properties and exploring the full potential of the chromene scaffold in various scientific fields.

Strategies for Enhanced Molecular Recognition and Specificity

Enhancing the molecular recognition and specificity of derivatives from the (2E)-2-hydroxyiminochromene-3-carboxamide scaffold is a critical goal in medicinal chemistry. The aim is to design molecules that interact selectively with their intended biological target, thereby increasing efficacy and minimizing off-target effects.

Key strategies to achieve this include:

Structure-Based Design: When the three-dimensional structure of a biological target is known, derivatives can be designed to fit precisely into the binding site. This involves optimizing shape complementarity and positioning functional groups to form specific, high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues. The rational design of DPP-4 inhibitors from a chromene scaffold utilized this approach to achieve high potency. nih.gov

Introduction of Specificity-Conferring Moieties: Functional groups can be incorporated into the chromene scaffold that are specifically recognized by the target protein but not by closely related proteins. For example, a substituent might be designed to interact with a unique pocket or residue in the target's active site.

Conformational Restriction: Modifying the scaffold to lock it into a specific, biologically active conformation can enhance binding affinity and specificity. This can be achieved by introducing rigid functional groups or by creating cyclic analogues.

Targeted Covalent Inhibition: Designing derivatives that can form a covalent bond with a specific residue in the target protein is a powerful strategy for achieving high potency and prolonged duration of action. This requires the incorporation of a mildly reactive electrophilic group (a "warhead") that is positioned to react with a nearby nucleophilic amino acid (e.g., cysteine, serine).

Aptamer and Antibody Conjugation: For highly specific targeting, chromene derivatives can be conjugated to molecules with inherent high specificity, such as aptamers or antibodies, which can recognize specific cell surface receptors or other biomarkers. mdpi.com

Through these advanced design strategies, the broad biological activity of the initial chromene scaffold can be refined to produce highly specific molecular probes and therapeutic candidates.

Combinatorial Chemistry Approaches in Derivative Synthesis

Combinatorial chemistry provides a high-throughput platform for rapidly generating large, diverse libraries of compounds from a common scaffold like (2E)-2-hydroxyiminochromene-3-carboxamide. nih.govopenaccessjournals.com This approach accelerates the discovery of new derivatives with desired properties by systematically combining a set of chemical "building blocks" in all possible combinations. nih.gov

The application of combinatorial chemistry to the chromene scaffold involves several key techniques:

Parallel Synthesis: This technique involves the simultaneous synthesis of a large number of individual compounds in a spatially separated format, such as a 96-well plate. openaccessjournals.com For the chromene scaffold, a library could be generated by reacting the core molecule with a diverse array of reagents (e.g., different aldehydes, amines, or acylating agents) in each well.

Multi-component Reactions (MCRs): MCRs are particularly well-suited for combinatorial synthesis because they allow for the creation of complex molecules from three or more starting materials in a single step. The synthesis of chromeno[2,3-d]pyrimidine-triones via a three-component reaction of a barbituric acid, an aldehyde, and a dione (B5365651) is an excellent example of a process that can be adapted for a combinatorial library. nih.gov By varying each of the three components, a vast number of distinct products can be quickly synthesized.

Solid-Phase Synthesis: The chromene scaffold can be attached to a solid support (e.g., a polymer bead), allowing for the use of excess reagents and simplified purification, as unreacted reagents can be simply washed away. Subsequent chemical modifications can be performed on the tethered molecule before it is cleaved from the support for screening.

Dynamic Combinatorial Chemistry (DCC): In this approach, a library of compounds is generated under reversible reaction conditions in the presence of a biological target. rug.nl The target protein can stabilize the best-binding library member, shifting the equilibrium towards its formation. This allows for the direct identification of the most potent binder from the mixture. rug.nl

Once synthesized, these combinatorial libraries are subjected to high-throughput screening (HTS) to identify "hits"—compounds that exhibit the desired biological activity. openaccessjournals.com This combination of rapid synthesis and screening dramatically accelerates the initial stages of drug discovery and materials science research. rug.nl

Mechanistic Insights into Molecular Interactions of 2e 2 Hydroxyiminochromene 3 Carboxamide

Elucidation of Specific Molecular Binding Modes with Biological Macromolecules

The precise binding mode of (2E)-2-hydroxyiminochromene-3-carboxamide with specific biological macromolecules is a subject of ongoing research. However, insights can be drawn from computational docking studies performed on structurally related 2H-chromene-3-carboxamide derivatives, particularly in the context of their interaction with human monoamine oxidase B (hMAO-B).

Molecular docking simulations of a highly active derivative within the active site of the hMAO-B complex have revealed key interactions that are likely pertinent to (2E)-2-hydroxyiminochromene-3-carboxamide. These studies indicate that the compound orients itself within the enzyme's binding pocket to facilitate specific contacts with key amino acid residues. A significant interaction is a hydrogen bond formed with the conserved residue Cys172. Furthermore, a pi-pi stacking interaction has been observed between the benzene (B151609) ring of the chromene scaffold and the side chain of Ile199. nih.gov

While these findings are for a related compound, the shared chromene-3-carboxamide core suggests that (2E)-2-hydroxyiminochromene-3-carboxamide could adopt a similar binding pose. The hydroxyimino group at the 2-position could potentially introduce additional hydrogen bonding opportunities with residues in the active site, further stabilizing the complex. The carboxamide group is also a prime candidate for forming hydrogen bonds with the protein backbone or side chains.

Below is a hypothetical representation of the key binding interactions based on studies of related compounds.

| Interacting Group of Ligand | Type of Interaction | Interacting Residue in hMAO-B (Hypothetical) |

| Benzene ring of chromene | Pi-Pi Stacking | Ile199 |

| Carboxamide group | Hydrogen Bond | Amino acid backbone/side chain |

| Hydroxyimino group | Hydrogen Bond | Cys172 or other polar residues |

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

The mechanism of enzyme inhibition by (2E)-2-hydroxyiminochromene-3-carboxamide can be inferred from its molecular interactions within the enzyme's active site, as illuminated by studies on related monoamine oxidase (MAO) inhibitors. MAOs are flavoenzymes responsible for the oxidative deamination of neurotransmitters. nih.gov Inhibitors of these enzymes are crucial in the treatment of neurodegenerative diseases. frontiersin.org

The binding of 2H-chromene-3-carboxamide derivatives to the active site of hMAO-B serves as a valuable model. nih.gov The establishment of hydrogen bonds and pi-pi stacking interactions, as detailed in the previous section, are crucial for the inhibitory activity. By occupying the active site, the inhibitor molecule physically obstructs the entry of the natural substrate, such as dopamine or phenylethylamine, thereby preventing its binding and subsequent oxidation.

This type of inhibition, where the inhibitor competes with the substrate for the same binding site, is known as competitive inhibition. The effectiveness of the inhibition is quantified by the inhibition constant (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For a potent 2H-chromene-3-carboxamide derivative, an IC50 value of 0.93 µM against hMAO-B has been reported, indicating a high affinity for the enzyme. nih.gov

The inhibition mechanism can be summarized in the following steps:

The inhibitor, (2E)-2-hydroxyiminochromene-3-carboxamide, diffuses into the active site of the enzyme.

Non-covalent interactions, including hydrogen bonds and pi-pi stacking, lead to the formation of a stable enzyme-inhibitor complex.

The presence of the inhibitor in the active site prevents the binding of the enzyme's natural substrate.

The catalytic activity of the enzyme is consequently reduced or completely blocked.

The table below presents the inhibitory activity of a related 2H-chromene-3-carboxamide derivative against monoamine oxidases.

| Compound | Target Enzyme | IC50 (µM) | Selectivity (MAO-A/MAO-B) |

| 4d (a 2H-chromene-3-carboxamide derivative) | hMAO-A | >60 | 64.5-fold for MAO-B |

| 4d (a 2H-chromene-3-carboxamide derivative) | hMAO-B | 0.93 | |

| Iproniazid (reference drug) | hMAO-B | 7.80 |

Studies on Reaction Mechanisms in Synthetic Pathways

The synthesis of (2E)-2-hydroxyiminochromene-3-carboxamide involves a multi-step process. While a specific reaction mechanism for this exact compound is not detailed in the provided search results, the synthesis of the closely related precursor, 2-imino-2H-chromene-3-carboxamide, offers significant insights. researchgate.net

The formation of 2-imino-2H-chromene-3-carboxamide is typically achieved through a Knoevenagel condensation followed by an intramolecular cyclization. The reaction generally involves salicylaldehyde (B1680747) and a suitable active methylene (B1212753) compound, in this case, 2-cyanoacetamide.

A plausible mechanistic pathway for the formation of the precursor is as follows:

Knoevenagel Condensation: A basic catalyst abstracts a proton from the α-carbon of 2-cyanoacetamide, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde. Subsequent dehydration leads to the formation of an α,β-unsaturated intermediate.

Intramolecular Cyclization (Michael Addition): The phenolic hydroxyl group of the salicylaldehyde moiety, in a deprotonated state, acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system in an intramolecular Michael addition. This step results in the formation of the chromene ring.

Tautomerization: The resulting intermediate undergoes tautomerization to yield the more stable 2-imino-2H-chromene-3-carboxamide.

To obtain the final product, (2E)-2-hydroxyiminochromene-3-carboxamide, the 2-imino group of the precursor would need to be converted to a hydroxyimino group. This transformation could potentially be achieved through a reaction with hydroxylamine (B1172632) (NH2OH) or one of its salts, although the specific mechanism for this step is not provided in the search results.

Analysis of Intermolecular Forces Driving Molecular Recognition

Molecular recognition between a ligand and its biological target is orchestrated by a symphony of non-covalent intermolecular forces. The analysis of the binding of 2H-chromene-3-carboxamide derivatives to hMAO-B provides a strong model for understanding the forces driving the recognition of (2E)-2-hydroxyiminochromene-3-carboxamide. nih.gov

The primary intermolecular forces at play in this molecular recognition event are:

Hydrogen Bonds: These are crucial for both the affinity and specificity of the interaction. In the docked model of the 2H-chromene-3-carboxamide derivative, a hydrogen bond is predicted between the ligand and the Cys172 residue of hMAO-B. nih.gov The carboxamide and the hydroxyimino groups of (2E)-2-hydroxyiminochromene-3-carboxamide are both capable of acting as hydrogen bond donors and acceptors, suggesting they play a pivotal role in anchoring the molecule within the active site.

Pi-Pi Stacking Interactions: The aromatic benzene ring of the chromene core is involved in a pi-pi stacking interaction with the side chain of the Ile199 residue in hMAO-B. nih.gov This type of interaction, arising from the attraction between electron-rich pi systems, contributes significantly to the binding energy and helps to correctly orient the ligand within the binding pocket.

The interplay of these forces dictates the specific orientation and conformation of (2E)-2-hydroxyiminochromene-3-carboxamide within the binding site of a biological macromolecule, ultimately determining its biological activity.

| Intermolecular Force | Contributing Groups on Ligand | Potential Interacting Partner on Protein | Significance in Molecular Recognition |

| Hydrogen Bonding | Carboxamide, Hydroxyimino | Polar amino acid residues (e.g., Cys, Ser, Thr) | Directional, contributes to specificity and affinity |

| Pi-Pi Stacking | Benzene ring of chromene | Aromatic amino acid residues (e.g., Phe, Tyr, Trp, Ile) | Orients the ligand, contributes to binding energy |

| Hydrophobic Interactions | Chromene scaffold | Nonpolar amino acid residues (e.g., Leu, Val, Ala) | Major driving force for binding in aqueous environments |

| Van der Waals Forces | All atoms | All atoms in close proximity | Cumulative effect contributes to overall affinity |

Future Research Directions and Perspectives on 2e 2 Hydroxyiminochromene 3 Carboxamide

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel derivatives of (2E)-2-hydroxyiminochromene-3-carboxamide. nih.govnih.gov These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of hypothetical molecules, thereby guiding synthetic efforts toward the most promising candidates.